Thiamphenicol

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

A methylsulfonyl analog of CHLORAMPHENICOL. It is an antibiotic and immunosuppressive agent.

See also: Chloramphenicol (broader); Racephenicol (related).

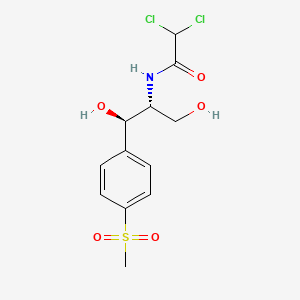

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVAEFIXJLOWRX-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021338 | |

| Record name | Thiamphenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320855 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15318-45-3, 847-25-6 | |

| Record name | Thiamphenicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15318-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racephenicol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000847256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamphenicol [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015318453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamphenicol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08621 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | thiamphenicol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiamphenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamphenicol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAMPHENICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLQ7571NPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RACEPHENICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283383NO13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Thiamphenicol on the 50S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamphenicol, a derivative of chloramphenicol, is a broad-spectrum bacteriostatic antibiotic that exerts its effect by inhibiting protein synthesis in bacteria. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound targets the 50S ribosomal subunit. It delves into the specific binding interactions within the peptidyl transferase center (PTC), the kinetics of inhibition, and the structural basis of its action. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the mechanism and associated experimental workflows to serve as a resource for researchers in microbiology, structural biology, and antibiotic drug development.

Core Mechanism of Action: Inhibition of Peptidyl Transferase

This compound's primary mechanism of action is the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1][2] This binding event occurs at the peptidyl transferase center (PTC), the catalytic heart of the ribosome responsible for forming peptide bonds between amino acids during the elongation phase of translation.[1] By occupying a critical space within the A-site of the PTC, this compound sterically hinders the proper positioning of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA).[3] This obstruction prevents the formation of a peptide bond, effectively halting the elongation of the polypeptide chain and leading to the cessation of bacterial growth.[3] While primarily bacteriostatic, at higher concentrations, this compound can exhibit bactericidal activity against certain susceptible bacteria.[3]

Binding Site and Molecular Interactions

Structural studies of the related compound chloramphenicol bound to the 50S ribosomal subunit have provided detailed insights into the binding pocket, which is highly conserved for this compound. The binding site is a crevice formed by universally conserved nucleotides of the 23S rRNA, including A2451 and C2452. The aromatic ring of the antibiotic stacks against C2452, while other parts of the molecule form hydrogen bonds with ribosomal RNA. This strategic positioning directly overlaps with the binding site of the incoming amino acid, leading to competitive inhibition.

Quantitative Analysis of this compound's Interaction with the Ribosome

The potency of this compound's interaction with the bacterial ribosome and its inhibitory effect on protein synthesis have been quantified using various biochemical and biophysical methods. The following table summarizes key kinetic and binding constants for this compound and its analog, chloramphenicol, providing a comparative perspective on their efficacy.

| Compound | Parameter | Value | Organism/System | Method | Reference |

| This compound | Ki | 0.45 µM | Escherichia coli ribosomes | Kinetic analysis of puromycin reaction | --INVALID-LINK-- |

| This compound | Kd | 6.8 µM | Escherichia coli run-off ribosomes | Equilibrium Dialysis | --INVALID-LINK-- |

| This compound | Kd | 6.4 µM | Escherichia coli polysomes (A-site nascent peptides) | Equilibrium Dialysis | --INVALID-LINK-- |

| Chloramphenicol | IC50 | 0.80 ± 0.09 µg/mL | Prokaryotic in vitro translation | Luciferase Assay | --INVALID-LINK-- |

| Chloramphenicol | Kd | 4.6 µM | Escherichia coli run-off ribosomes | Equilibrium Dialysis | --INVALID-LINK-- |

| Chloramphenicol | Kd | 1.5 µM | Escherichia coli polysomes (P-site nascent peptides) | Equilibrium Dialysis | --INVALID-LINK-- |

Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible through a variety of sophisticated experimental techniques. This section provides detailed methodologies for key experiments cited in the study of ribosome-antibiotic interactions.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Objective: To determine the IC50 value of this compound for the inhibition of bacterial protein synthesis.

Materials:

-

E. coli S30 cell extract or a reconstituted PURE system

-

DNA template encoding a reporter protein (e.g., luciferase, GFP)

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

This compound stock solution

-

Appropriate buffers and salts

Procedure:

-

Prepare a master mix containing the cell-free expression system, DNA template, amino acids, and energy source.

-

Aliquot the master mix into a multi-well plate.

-

Add varying concentrations of this compound to the wells. Include a no-antibiotic control and a no-template control.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

-

Measure the amount of reporter protein produced in each well using a suitable detection method (e.g., luminescence for luciferase, fluorescence for GFP).

-

Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

Ribosome Footprinting (Ribo-Seq)

Ribosome footprinting is a high-throughput sequencing technique used to map the precise locations of ribosomes on mRNA transcripts, providing a snapshot of the "translatome."

Objective: To identify the specific codons where ribosomes stall in the presence of this compound.

Materials:

-

Bacterial culture

-

This compound

-

Lysis buffer

-

RNase I

-

Sucrose gradient solutions

-

RNA extraction kits

-

Library preparation kits for next-generation sequencing

Procedure:

-

Grow a bacterial culture to mid-log phase and treat with this compound to arrest translation.

-

Rapidly lyse the cells and treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

-

Isolate the ribosome-protected mRNA fragments (footprints) by sucrose gradient centrifugation.

-

Extract the RNA from the ribosome fraction.

-

Prepare a sequencing library from the isolated mRNA footprints. This involves reverse transcription, adapter ligation, and PCR amplification.

-

Sequence the library using a next-generation sequencing platform.

-

Align the sequencing reads to the bacterial genome to map the positions of the ribosome footprints.

-

Analyze the data to identify regions of increased ribosome density, indicating sites of this compound-induced stalling.

X-ray Crystallography of the Ribosome-Thiamphenicol Complex

This structural biology technique provides atomic-level detail of the interaction between this compound and the 50S ribosomal subunit.

Objective: To determine the three-dimensional structure of this compound bound to the 50S ribosomal subunit.

Materials:

-

Purified 50S ribosomal subunits

-

This compound

-

Crystallization solutions (buffers, precipitants)

-

Cryo-protectants

Procedure:

-

Co-crystallize the 50S ribosomal subunits with a saturating concentration of this compound. This involves mixing the purified subunits and the antibiotic and setting up crystallization trials under various conditions.

-

Harvest the resulting crystals and soak them in a cryo-protectant solution before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data from the crystals using a synchrotron radiation source.

-

Process the diffraction data to obtain an electron density map.

-

Build an atomic model of the 50S subunit and the bound this compound into the electron density map.

-

Refine the model to achieve the best fit with the experimental data.

-

Analyze the final structure to identify the specific interactions between this compound and the ribosomal RNA and proteins.

Visualizing the Mechanism and Workflows

Signaling Pathway of Protein Synthesis Inhibition

The following diagram illustrates the cascade of events initiated by this compound's binding to the 50S ribosomal subunit, leading to the inhibition of bacterial protein synthesis.

References

- 1. A comparative study on the inhibitory actions of chloramphenicol, this compound and some fluorinated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Thiamphenicol: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Thiamphenicol's Core Structure, Antibacterial Efficacy, and the Impact of Chemical Modifications.

This compound, a structural analogue of chloramphenicol, is a broad-spectrum bacteriostatic antibiotic that has garnered significant interest due to its comparable efficacy and improved safety profile, notably the reduced risk of aplastic anemia. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel antibacterial agents. This document details the core structural features essential for its mechanism of action, presents available quantitative data on its and related compounds' antibacterial activity, outlines detailed experimental protocols for assessing bioactivity, and utilizes visualizations to elucidate key concepts.

Core Structure and Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1] Like its predecessor, chloramphenicol, it binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC).[2] This binding event physically obstructs the accommodation of the aminoacyl-tRNA in the A-site, thereby preventing peptide bond formation and halting polypeptide chain elongation.[1]

The core structure of this compound, essential for this interaction, can be dissected into three key regions:

-

The p-methylsulfonylphenyl group: This moiety replaces the p-nitrophenyl group of chloramphenicol. This substitution is a critical determinant of this compound's favorable safety profile, as the nitro group in chloramphenicol is implicated in its hematological toxicity.

-

The D-threo-1,3-propanediol side chain: This backbone is crucial for the correct stereochemical orientation of the functional groups within the ribosomal binding pocket.

-

The dichloroacetyl tail: This acyl group is vital for antibacterial activity. Modifications to this part of the molecule can significantly impact its efficacy.

The overall stereochemistry of the molecule is paramount for its activity. The D-threo configuration is the most active isomer.

Quantitative Structure-Activity Relationship Data

Table 1: Antibacterial Activity of this compound and Selected Analogs

| Compound | Modification | Test Organism | MIC (µg/mL) | Reference |

| This compound | - | Streptococcus pneumoniae | 0.5-4 | [3] |

| Enterococcus spp. | 0.5-4 | [3] | ||

| Staphylococcus aureus | 8-64 | [3] | ||

| Escherichia coli | 8-64 | [3] | ||

| Klebsiella pneumoniae | 8-64 | [3] | ||

| Salmonella spp. | 8-64 | [3] | ||

| Neisseria gonorrhoeae | - | [3] | ||

| Florfenicol | 3-hydroxyl group replaced by fluorine | - | Generally more potent than this compound | [2] |

| SCH 24893 | Fluorinated analog | Staphylococcus aureus | - | [4] |

| Bacteroides spp. | - | [4] | ||

| SCH 25298 | Fluorinated analog | Haemophilus influenzae | - | [4] |

| Neisseria spp. | - | [4] | ||

| Enterococcus spp. | - | [4] | ||

| Klebsiella spp. | - | [4] |

Note: Specific MIC values for SCH 24893 and SCH 25298 were not provided in the abstract, but their superior activity against certain strains was noted.

Table 2: Structure-Activity Relationship of Key Modifications in the Amphenicol Class

| Modification Site | Modification | Effect on Antibacterial Activity |

| p-Substituent on Phenyl Ring | Replacement of p-NO₂ (Chloramphenicol) with p-SO₂CH₃ (this compound) | Maintains broad-spectrum activity while significantly reducing hematological toxicity. |

| 3-Hydroxyl Group | Replacement with Fluorine (e.g., Florfenicol) | Can increase potency and overcome some forms of resistance.[2][4] |

| Dichloroacetyl Group | Modifications to the acyl chain | Generally leads to a decrease in activity, highlighting its importance for binding. |

| Propanediol Backbone | Alteration of stereochemistry | Drastic loss of activity, emphasizing the necessity of the D-threo configuration. |

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in SAR studies of antibiotics. The following is a detailed protocol for the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.

Protocol: Broth Microdilution Assay for MIC Determination

1. Materials:

-

Test compounds (this compound and its analogs)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile reservoirs

-

Multichannel pipette

-

Single-channel pipette

-

Sterile pipette tips

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or McFarland turbidity standards (0.5 McFarland)

-

Vortex mixer

2. Preparation of Reagents:

-

Test Compound Stock Solutions: Prepare stock solutions of each test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

-

Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing sterile saline or CAMHB.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done by adding more bacteria or sterile saline/broth.

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

3. Assay Procedure:

-

Serial Dilution of Test Compounds:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

-

In the first column, add 200 µL of the appropriate working solution of each test compound (prepared by diluting the stock solution in CAMHB).

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and then transferring 100 µL from the second column to the third, and so on, down to the tenth column. Discard 100 µL from the tenth column.

-

The eleventh column will serve as a positive control (broth and inoculum, no drug), and the twelfth column as a negative control (broth only).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

4. Interpretation of Results:

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the naked eye.

-

The positive control well (column 11) should show turbidity, indicating adequate bacterial growth.

-

The negative control well (column 12) should remain clear, confirming the sterility of the medium.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in the structure-activity relationship of this compound.

Caption: Mechanism of action of this compound on the bacterial ribosome.

Caption: General workflow for structure-activity relationship (SAR) studies.

Caption: Key sites for structural modification on the this compound scaffold.

Conclusion

The structure-activity relationship of this compound underscores the delicate balance between maintaining antibacterial efficacy and minimizing toxicity. The core D-threo-1,3-propanediol backbone and the dichloroacetyl tail are indispensable for its inhibitory action on the bacterial ribosome. The substitution of the p-nitrophenyl group with a p-methylsulfonylphenyl group represents a successful example of rational drug design, leading to a safer antibacterial agent. Further exploration of modifications, particularly at the 3-hydroxyl position, as seen in florfenicol, demonstrates the potential for enhancing potency and overcoming resistance. This guide provides a foundational understanding for the continued development of novel amphenicol antibiotics with improved therapeutic profiles. Future research should focus on generating more comprehensive and systematic quantitative SAR data for a wider array of this compound derivatives to enable more precise in silico modeling and predictive drug design.

References

- 1. goldbio.com [goldbio.com]

- 2. A comparative study on the inhibitory actions of chloramphenicol, this compound and some fluorinated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of chloramphenicol and this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Bacterial Metabolic Pathways of Thiamphenicol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamphenicol is a broad-spectrum bacteriostatic antibiotic, an analogue of chloramphenicol, that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Its efficacy can be compromised by bacterial resistance mechanisms, primarily through enzymatic modification of the drug. Understanding the metabolic pathways of this compound in bacteria is crucial for overcoming resistance and developing novel therapeutic strategies. This technical guide provides a comprehensive overview of the known metabolic pathways of this compound in bacteria, detailing the enzymatic reactions, relevant experimental protocols, and associated resistance mechanisms.

Core Metabolic Pathways

Bacteria have evolved two primary enzymatic strategies to metabolize and inactivate this compound: acetylation and oxidation .

Acetylation by Chloramphenicol Acetyltransferase (CAT)

The most well-characterized resistance mechanism against phenicol antibiotics is the enzymatic acetylation of the drug by chloramphenicol acetyltransferases (CATs).[3][4] These enzymes catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the hydroxyl groups of this compound, rendering it unable to bind to the bacterial ribosome.[4] CAT enzymes can inactivate this compound, although it is reported to be a poorer substrate for some CAT variants compared to chloramphenicol.[2]

Metabolic Reaction:

This compound + Acetyl-CoA --(CAT)--> Acetyl-thiamphenicol + CoA

Oxidation by Chloramphenicol Oxidase (CmO)

A novel metabolic pathway for this compound has been identified in members of the Sphingomonadaceae family, involving an FAD-dependent oxidase designated as CmO.[5][6] This enzyme catalyzes the oxidation of the C-1' and C-3' positions of this compound.[5][6] The primary product of this oxidation is O-TAP.[5]

Metabolic Reaction:

This compound --(CmO, FAD)--> Oxidized this compound (O-TAP)

Quantitative Data

The following tables summarize the available quantitative data on the enzymatic metabolism of this compound.

Table 1: Enzyme Kinetics of CmO with this compound [5][7]

| Parameter | Value |

| Vmax (μM/s) | 177.59 ± 3.54 |

| Km (μM) | 72.36 ± 4.58 |

| kcat (s-1) | 137.83 ± 2.75 |

| Catalytic Efficiency (kcat/Km) (μM-1s-1) | 1.90 |

Data obtained from studies on purified CmO from Sphingobium sp. strain CAP-1.[5][7]

Other Resistance Mechanisms

While not metabolic degradation pathways in the strictest sense, the following mechanisms are critical to the overall bacterial response and resistance to this compound:

Efflux Pumps

Active efflux of antibiotics is a significant mechanism of resistance. The AcrAB-TolC efflux system, a member of the Resistance-Nodulation-Division (RND) family of transporters, is known to confer resistance to a broad range of compounds, including chloramphenicol, and is therefore implicated in this compound resistance.[5][8] Overexpression of this pump reduces the intracellular concentration of the antibiotic, preventing it from reaching its ribosomal target.

Target Site Modification

Mutations in the 23S rRNA component of the 50S ribosomal subunit can lead to reduced binding affinity of this compound to its target.[1] Specific mutations at positions A2503 and U2504 (E. coli numbering) have been shown to confer resistance to phenicols.[1]

Experimental Protocols

Determination of CmO Oxidase Activity

This protocol is adapted from the methodology used to characterize CmO from Sphingobium sp. CAP-1.[5]

a. Bacterial Culture and Enzyme Purification:

-

Grow Sphingobium sp. CAP-1 in Luria-Bertani (LB) medium or a minimal salt medium (MSM) supplemented with this compound at 30°C.

-

Overexpress the cmO gene in a suitable expression host (e.g., E. coli) and purify the CmO protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography).

b. Enzyme Assay:

-

Prepare a 1 mL reaction mixture in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) containing the purified CmO enzyme and the FAD cofactor (e.g., 300 μM).

-

Initiate the reaction by adding this compound at various concentrations (e.g., 50-700 μM).

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

-

Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).

-

Analyze the reaction mixture for the depletion of this compound and the formation of oxidized products using HPLC or LC-MS/MS.

Chloramphenicol Acetyltransferase (CAT) Assay

This is a general protocol for determining CAT activity, which can be adapted for this compound.

a. Preparation of Cell Lysate:

-

Culture bacteria expressing the CAT enzyme in a suitable medium.

-

Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 0.25 M Tris-HCl, pH 7.8).

-

Lyse the cells by methods such as sonication or freeze-thaw cycles.

-

Clarify the lysate by centrifugation to remove cellular debris.

b. Acetylation Reaction:

-

Prepare a reaction mixture containing the cell lysate, acetyl-CoA, and a labeled or fluorescent derivative of this compound.

-

Incubate the reaction at 37°C for a specific time.

-

Stop the reaction, for example, by adding a solvent to extract the acetylated product.

c. Detection of Acetylated Product:

-

Separate the acetylated this compound from the unmodified substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of acetylated product, which is proportional to the CAT activity.

LC-MS/MS Analysis of this compound and its Metabolites

This protocol provides a framework for the sensitive detection and quantification of this compound and its oxidized metabolite, O-TAP.

a. Sample Preparation:

-

Extract this compound and its metabolites from the bacterial culture or enzyme assay mixture using a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.

b. Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 100 × 3.00 mm, 2.7 µm).[9]

-

Mobile Phase: A gradient elution with water and acetonitrile, often with additives like formic acid or ammonium acetate, is employed.[9][10]

-

Flow Rate: Typically around 0.4 mL/min.[9]

c. Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for this compound and its metabolites.[11][12]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

-

MRM Transitions:

Visualizations

References

- 1. Single and dual mutations at positions 2058, 2503 and 2504 of 23S rRNA and their relationship to resistance to antibiotics that target the large ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Involvement of the AcrAB-TolC Efflux Pump in the Resistance, Fitness, and Virulence of Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AcrAB-TolC Directs Efflux-Mediated Multidrug Resistance in Salmonella enterica Serovar Typhimurium DT104 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Molecular Mechanism of Chloramphenicol and this compound Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. UPLC-MS/MS determination of this compound in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous Determination of Amphenicols and Metabolites in Animal-Derived Foods Using Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Simultaneous Quantification of Chloramphenicol, this compound, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]

The Effects of Thiamphenicol on Mitochondrial Protein Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of thiamphenicol on mitochondrial protein synthesis. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the off-target effects of antibiotics or studying mitochondrial biology. This document delves into the molecular mechanisms, summarizes quantitative data, provides detailed experimental protocols, and visualizes key pathways and workflows.

Core Mechanism of Action

This compound, an analog of chloramphenicol, exerts its inhibitory effect on mitochondrial protein synthesis by targeting the mitochondrial ribosome (mitoribosome). Owing to the endosymbiotic origin of mitochondria, mitoribosomes share structural similarities with bacterial ribosomes. This compound binds to the 50S subunit of the mitoribosome, the large subunit responsible for peptidyl transferase activity.[1][2] This binding event physically obstructs the A-site, preventing the attachment of aminoacyl-tRNA and thereby halting the elongation of polypeptide chains.[1] This inhibition is specific to the 13 proteins encoded by mitochondrial DNA (mtDNA), which are essential components of the electron transport chain and oxidative phosphorylation system.[3]

The selective inhibition of mtDNA-encoded protein synthesis, while nuclear DNA (nDNA)-encoded protein synthesis remains unaffected, leads to a stoichiometric imbalance between nuclear- and mitochondrial-encoded subunits of the respiratory complexes. This "mitonuclear protein imbalance" is a primary trigger for mitochondrial stress and initiates a cellular quality control pathway known as the mitochondrial unfolded protein response (UPRmt).[3]

Quantitative Data on this compound's Effects

| Parameter | Organism/Cell Line | This compound Concentration/Dose | Observed Effect | Reference |

| Mitochondrial Protein Synthesis Inhibition | Isolated mitochondria from HEK293T cells | 50 μg/mL for 24 hours | Loss of ribosome-C12ORF62 association, indicating inhibition of translation. | [4] |

| Cytochrome Oxidase Synthesis Inhibition | Rat embryos (in vivo) | 10-30 mg/kg for 1 day | Inhibition of cytochrome oxidase synthesis. | [5] |

| Embryonic Growth Impairment | Rat embryos (in vivo) | 60-100 mg/kg for 1 day | Impairment of embryonic growth. | [5] |

| Inhibition of DNA Synthesis (prolonged exposure) | Rat embryos (in vivo) | 10 mg/kg/day for 4 days | Inhibition of DNA synthesis. | [5] |

| Inhibition of Proliferation | Primary human osteoblasts | 60-80 μg/mL for 48 hours | 20% inhibitory concentration for proliferation. | [6] |

Signaling Pathways Affected by this compound

The primary signaling pathway activated by this compound-induced inhibition of mitochondrial protein synthesis is the Mitochondrial Unfolded Protein Response (UPRmt) . This pathway is a protective mechanism that aims to restore mitochondrial homeostasis.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on mitochondrial protein synthesis.

In Vitro Mitochondrial Protein Synthesis Assay

This assay directly measures the incorporation of radiolabeled amino acids into newly synthesized mitochondrial proteins in isolated mitochondria.

Materials:

-

Isolated mitochondria from cultured cells or tissues

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Protein synthesis medium (containing ATP, GTP, an ATP-regenerating system, and a mixture of amino acids minus methionine/cysteine)

-

[³⁵S]-Methionine/[³⁵S]-Cysteine

-

Cytoplasmic translation inhibitor (e.g., emetine or cycloheximide)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from the desired cell line or tissue using differential centrifugation.

-

Reaction Setup: In a microcentrifuge tube, combine isolated mitochondria, protein synthesis medium, and the cytoplasmic translation inhibitor.

-

This compound Treatment: Add varying concentrations of this compound or vehicle control to the reaction tubes. Pre-incubate for a short period (e.g., 10 minutes) at 37°C.

-

Radiolabeling: Initiate the protein synthesis reaction by adding [³⁵S]-methionine/[³⁵S]-cysteine. Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Termination and Precipitation: Stop the reaction by adding ice-cold buffer. Precipitate the proteins by adding cold TCA.

-

Washing: Wash the protein pellet multiple times with cold TCA to remove unincorporated radiolabeled amino acids.

-

Quantification: Resuspend the final protein pellet in a suitable buffer and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactive counts to the amount of mitochondrial protein in each sample. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Assessment of Mitochondrial Unfolded Protein Response (UPRmt)

This protocol describes how to measure the induction of key UPRmt markers, such as HSP60 and CHOP, in response to this compound treatment using Western blotting.

Materials:

-

Cultured mammalian cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies against HSP60, CHOP, and a loading control (e.g., β-actin or VDAC)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against HSP60, CHOP, and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of HSP60 and CHOP to the loading control to determine the fold-change in expression upon this compound treatment.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for investigating the effects of this compound and the logical relationship of its impact on mitochondrial function.

References

- 1. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Antibiotic use and abuse: A threat to mitochondria and chloroplasts with impact on research, health, and environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial Protein Synthesis Adapts to Influx of Nuclear-Encoded Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Embryonic development and mitochondrial function. 2. This compound induced embryotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence on Mitochondria and Cytotoxicity of Different Antibiotics Administered in High Concentrations on Primary Human Osteoblasts and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Thiamphenicol's Antibacterial Spectrum Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of thiamphenicol against Gram-negative bacteria. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Quantitative Susceptibility Data

The in vitro activity of this compound against a range of clinically relevant Gram-negative bacteria is summarized below. Minimum Inhibitory Concentration (MIC) values, including MIC₅₀ and MIC₉₀, are presented to provide a comprehensive overview of its potency.

| Gram-Negative Bacteria | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Haemophilus influenzae | 126 | 0.06 - >2 | 0.5 | 1 | [1] |

| Neisseria gonorrhoeae (penicillin-sensitive) | 267 (total) | ≤ 4.0 | - | 0.5 | [2] |

| Neisseria gonorrhoeae (β-lactamase-producing) | 267 (total) | ≤ 4.0 | - | 2.0 | [2] |

| Salmonella spp. | 195 (total Gram-negatives) | 8 - 64 | - | - | [3] |

| Citrobacter spp. | 195 (total Gram-negatives) | 8 - 64 | - | - | [3] |

| Klebsiella pneumoniae | 195 (total Gram-negatives) | 8 - 64 | - | - | [3] |

| Enterobacter spp. | 195 (total Gram-negatives) | 8 - 64 | - | - | [3] |

| Escherichia coli | 195 (total Gram-negatives) | 8 - 64 | - | - | [3] |

| Proteus spp. | 195 (total Gram-negatives) | 8 - 64 | - | - | [3] |

Experimental Protocols

The determination of this compound's Minimum Inhibitory Concentration (MIC) is crucial for assessing its antibacterial activity. The following are detailed methodologies for two standard experimental protocols.

Broth Microdilution Method (as per ISO 20776-1:2006)

This method is a standard for determining the MIC of antibacterial agents.[1]

1. Preparation of this compound Stock Solution:

-

A stock solution of this compound is prepared in a suitable solvent at a concentration of 1000 µg/mL.

2. Inoculum Preparation:

-

Bacterial colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

This suspension is then diluted in cation-adjusted Mueller-Hinton broth to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Microtiter Plate Preparation:

-

Two-fold serial dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

-

A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included on each plate.

4. Inoculation and Incubation:

-

The standardized bacterial inoculum is added to each well of the microtiter plate.

-

The plates are incubated at 35-37°C for 18-24 hours in ambient air.

5. Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Agar Dilution Method

This method is another reference standard for MIC determination.

1. Preparation of this compound-Containing Agar Plates:

-

A stock solution of this compound is prepared as described for the broth microdilution method.

-

A series of two-fold dilutions of the this compound stock solution are prepared and added to molten Mueller-Hinton agar at 45-50°C.

-

The agar-antibiotic mixture is then poured into sterile petri dishes and allowed to solidify.

2. Inoculum Preparation:

-

The bacterial inoculum is prepared as described for the broth microdilution method.

3. Inoculation and Incubation:

-

The surface of each agar plate is inoculated with the standardized bacterial suspension using a multipoint inoculator.

-

A growth control plate (containing no antibiotic) is also inoculated.

-

The plates are incubated at 35-37°C for 18-24 hours.

4. Interpretation of Results:

-

The MIC is the lowest concentration of this compound that prevents the growth of more than one colony or a faint haze.

Visualized Pathways and Workflows

Mechanism of Action of this compound

Caption: Mechanism of action of this compound in Gram-negative bacteria.

Common Resistance Mechanisms in Gram-Negative Bacteria

Caption: Common mechanisms of resistance to antibiotics in Gram-negative bacteria.

Experimental Workflow for MIC Determination

Caption: General experimental workflow for determining Minimum Inhibitory Concentration (MIC).

References

- 1. In vitro activity of this compound against Haemophilus influenzae, Streptococcus pneumoniae and Streptococcus pyogenes clinical isolates | CMAC [cmac-journal.ru]

- 2. Activity of this compound against Chlamydia trachomatis and Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiamphenicol Resistance in Pathogenic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamphenicol is a broad-spectrum bacteriostatic antibiotic, structurally similar to chloramphenicol, that functions by inhibiting protein synthesis in bacteria.[1][2] Its mechanism of action involves binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center, thereby preventing the formation of peptide bonds and halting protein elongation.[1][2] Unlike its predecessor, chloramphenicol, whose use has been curtailed in many countries due to risks of aplastic anemia, this compound generally presents a lower risk of this specific hematological toxicity.[3] However, the emergence and spread of resistance mechanisms in pathogenic bacteria threaten its clinical efficacy. This guide provides an in-depth overview of the core mechanisms governing this compound resistance, detailed experimental protocols for their study, and quantitative data on their prevalence.

Core Resistance Mechanisms

Bacteria have evolved three primary strategies to counteract the effects of this compound: enzymatic inactivation of the antibiotic, active efflux of the drug from the cell, and modification of the ribosomal target site.

Enzymatic Inactivation

This mechanism involves bacterial enzymes that chemically modify the this compound molecule, rendering it unable to bind to its ribosomal target.

-

Chloramphenicol Acetyltransferases (CATs): These enzymes are the most common cause of chloramphenicol resistance.[4] They catalyze the transfer of an acetyl group from acetyl-CoA to the hydroxyl groups of the drug.[5][6] While this compound is generally considered a poor substrate for CAT enzymes compared to chloramphenicol, this mechanism can still contribute to reduced susceptibility.[1][4] The genes encoding CATs are often located on mobile genetic elements, facilitating their spread.[6] There are two main types, A and B, which differ in structure.[4]

-

Oxidases: A novel resistance mechanism involves the enzymatic oxidation of this compound. The cmO gene, identified in Sphingobium sp., encodes an oxidase that can catalyze the oxidation at the C-1′ and C-3′ positions of both chloramphenicol and this compound, leading to their inactivation.[3][7][8] This discovery highlights that bacterial enzymatic defense strategies extend beyond simple acetylation.

Active Efflux Pumps

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[9] This mechanism prevents the intracellular accumulation of this compound to concentrations high enough to inhibit protein synthesis.

-

Major Facilitator Superfamily (MFS): The fexA gene encodes an MFS-type efflux pump that confers resistance to both florfenicol and chloramphenicol, and by extension, can act on this compound.[10] These pumps utilize the proton motive force to expel drugs.

-

Resistance-Nodulation-Division (RND) Family: Prevalent in Gram-negative bacteria, RND pumps are typically part of a tripartite system that spans the inner membrane, periplasm, and outer membrane, allowing for the direct expulsion of antibiotics from the cell into the external medium.[11][12] Overexpression of RND pumps, such as the AcrAB-TolC system in E. coli and its homologues in other pathogens, can lead to a multidrug-resistant phenotype that includes this compound.[13][14]

Target Site Modification

This resistance strategy involves alterations to the 23S rRNA component of the 50S ribosomal subunit, which prevent or reduce the binding affinity of this compound.

-

Cfr rRNA Methyltransferase: The most significant mechanism in this class is mediated by the cfr (chloramphenicol-florfenicol resistance) gene.[15][16] This gene, often found on mobile plasmids, encodes a methyltransferase that adds a methyl group to the C8 position of the adenine residue at position A2503 of the 23S rRNA.[17][18] This modification sterically hinders the binding of multiple classes of antibiotics, including phenicols (this compound), lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (the PhLOPSA phenotype).[15][17] The cfr gene has been identified in a variety of Gram-positive pathogens, including Staphylococcus aureus, and is emerging in Gram-negative bacteria like E. coli.[15][18]

Quantitative Data on this compound Resistance

The following tables summarize minimum inhibitory concentration (MIC) data and the prevalence of key resistance genes in various bacterial species.

Table 1: this compound Minimum Inhibitory Concentration (MIC) Values

| Bacterial Group/Species | Resistance Mechanism | MIC Range (μg/mL) | Interpretation | Reference |

| General Pathogens | Susceptible | ≤ 0.5 - 4 | Effective | [19] |

| General Pathogens | Moderately Susceptible | 8 - 64 | Moderately Effective | [19] |

| General Pathogens | Resistant | > 64 | Ineffective | [19] |

| E. coli expressing cmO | Enzymatic Oxidation | 32 | Resistant | [3] |

| E. coli (vector control) | Susceptible | 8 | Susceptible | [3] |

| Staphylococcus spp. (cfr-positive) | Target Modification | 16 to ≥128 | Resistant | [10] |

| Staphylococcus spp. (cfr-positive) | Target Modification | 4 - 8 (for Linezolid) | Resistant | [10] |

Note: MIC values are the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[20][21]

Table 2: Prevalence of this compound-Related Resistance Genes in Bacterial Isolates

| Resistance Gene | Bacterial Species | Source | Prevalence | Reference |

| cfr and/or fexA | Porcine Staphylococcus spp. | Swine Farms | 83.9% (125/149 isolates) | [10] |

| blaTEM-1B (β-lactamase) | E. coli | Wastewater | 24.3% | [22] |

| tet(B) (Tetracycline efflux) | E. coli | Wastewater | 43.2% | [22] |

| qnrS (Quinolone resistance) | Clinical E. coli | Human UTI | 48% | [23] |

Note: While not all genes listed confer direct resistance to this compound, their high prevalence on mobile genetic elements indicates a significant potential for co-resistance and horizontal gene transfer.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antibiotic required to inhibit bacterial growth in vitro.[24][25]

Methodology:

-

Prepare Antibiotic Stock: Prepare a stock solution of this compound at a high concentration and sterilize by filtration.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired final concentrations.

-

Inoculum Preparation: Culture the bacterial isolate overnight. Dilute the culture to achieve a standardized turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

-

Reading Results: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.[25]

PCR-Based Detection of Resistance Genes (e.g., cfr, fexA, cmO)

Polymerase Chain Reaction (PCR) is used to amplify specific DNA sequences to confirm the presence of known resistance genes.

Methodology:

-

DNA Extraction: Isolate genomic DNA from the bacterial culture using a commercial extraction kit or a standard boiling method.

-

Primer Design: Use primers specific to the target gene (e.g., cfr). Primers should be designed to amplify a unique region of the gene, typically yielding a product of a predictable size.

-

PCR Amplification:

-

Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and the specific forward and reverse primers.

-

Add the extracted bacterial DNA (template) to the master mix.

-

Perform the PCR reaction in a thermal cycler with the following general steps:

-

Initial denaturation (e.g., 95°C for 5 minutes).

-

30-35 cycles of: denaturation (95°C for 30s), annealing (temperature dependent on primers, e.g., 55°C for 30s), and extension (72°C for 1 min/kb).

-

Final extension (72°C for 5-10 minutes).

-

-

-

Gel Electrophoresis:

-

Run the PCR products on an agarose gel stained with a DNA-binding dye (e.g., ethidium bromide or SYBR Safe).

-

Include a DNA ladder to determine the size of the amplified fragments.

-

Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the resistance gene.

-

Determination of Resistance Gene Location by Southern Blot Hybridization

This technique is used to determine whether a resistance gene is located on the bacterial chromosome or on a mobile genetic element like a plasmid.[10]

Methodology:

-

Plasmid and Genomic DNA Extraction: Isolate both plasmid DNA and total genomic DNA from the bacterial strain of interest.

-

Restriction Digest: Digest the DNA samples with one or more restriction enzymes.

-

Agarose Gel Electrophoresis: Separate the digested DNA fragments by size on an agarose gel.

-

DNA Transfer: Transfer the DNA from the gel to a nitrocellulose or nylon membrane (a process known as blotting).

-

Probe Preparation: Prepare a DNA probe specific to the resistance gene (e.g., cfr). This probe is labeled with a detectable marker (e.g., a radioactive isotope or a chemiluminescent tag).

-

Hybridization: Incubate the membrane with the labeled probe. The probe will anneal (hybridize) to its complementary DNA sequence on the membrane.

-

Detection: Wash the membrane to remove any unbound probe and detect the probe's signal. A signal from the plasmid DNA lane indicates the gene is plasmid-borne, while a signal from the genomic DNA lane suggests a chromosomal location.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. Molecular Mechanism of Chloramphenicol and this compound Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Type B Chloramphenicol Acetyltransferases Are Responsible for Chloramphenicol Resistance in Riemerella anatipestifer, China [frontiersin.org]

- 5. Chloramphenicol acetyltransferase - Wikipedia [en.wikipedia.org]

- 6. Chloramphenicol Acetyltransferase Type III - Proteopedia, life in 3D [proteopedia.org]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. journals.asm.org [journals.asm.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Involvement of the Efflux Pumps in Chloramphenicol Selected Strains of Burkholderia thailandensis: Proteomic and Mechanistic Evidence | PLOS One [journals.plos.org]

- 14. Involvement of the Efflux Pumps in Chloramphenicol Selected Strains of Burkholderia thailandensis: Proteomic and Mechanistic Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Cfr rRNA Methyltransferase Confers Resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. escholarship.org [escholarship.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Structural basis of Cfr-mediated antimicrobial resistance and mechanisms to evade it - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. idexx.dk [idexx.dk]

- 21. idexx.com [idexx.com]

- 22. researchgate.net [researchgate.net]

- 23. sid.ir [sid.ir]

- 24. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mechanisms of Resistance to Chloramphenicol in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Next Wave of Antibacterials: A Technical Guide to Novel Thiamphenicol Derivatives for Enhanced Efficacy

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Thiamphenicol, a structural analogue of chloramphenicol, offers a promising scaffold for the development of new antibiotics with improved efficacy and safety profiles. This technical guide delves into the core aspects of developing novel this compound derivatives, providing a comprehensive overview of their enhanced antibacterial activity, detailed experimental protocols for their synthesis and evaluation, and a visual representation of their mechanism of action and the drug discovery workflow.

Enhanced Efficacy of Novel this compound Derivatives

The primary motivation for developing novel this compound derivatives is to overcome existing resistance mechanisms and enhance their antibacterial spectrum and potency. Research has focused on several key modifications of the this compound structure, leading to promising new compounds.

Florfenicol: A Key Derivative

A significant advancement in this compound research is the development of florfenicol. This derivative is synthesized from this compound by replacing the hydroxyl group at the C-3 position with a fluorine atom.[1] This modification makes florfenicol resistant to inactivation by chloramphenicol acetyltransferases (CATs), a common bacterial resistance mechanism.[2] Florfenicol has demonstrated a broad spectrum of activity, in some cases stronger than that of this compound and chloramphenicol.[1]

Synergistic Combinations

Studies have shown that combining florfenicol with this compound can result in synergistic effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] This synergy can lead to a significant reduction in the minimum inhibitory concentration (MIC) of florfenicol.[3][4]

Glycosylated Derivatives

Glycosylation of this compound is another innovative approach to circumvent bacterial resistance. By attaching a glucose molecule, the derivative is shielded from the inactivating effects of CAT enzymes.[5] This modification not only enhances the antibacterial efficacy but also aims to improve the drug's solubility and reduce its toxicity.[5]

Other Structural Modifications

Researchers have explored various other modifications to the this compound structure, including the synthesis of amino acid and polyamine conjugates.[6][7] These derivatives have shown varied levels of activity, with some demonstrating efficacy against resistant strains.[7] The rationale behind these modifications often involves improving cell penetration or interacting with different targets within the bacterial cell.

Quantitative Data on Antibacterial Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and its derivatives against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's potency, representing the lowest concentration that inhibits visible bacterial growth.

| Derivative/Combination | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | Actinobacillus pleuropneumoniae | Resistant Strains: >8 | [3] |

| Florfenicol | Actinobacillus pleuropneumoniae | Resistant Strains: >8 | [3] |

| Florfenicol + this compound (Synergistic) | Actinobacillus pleuropneumoniae | MIC of Florfenicol reduced by up to 1/16 | [5] |

| This compound | Pasteurella multocida | Resistant Strains: >8 | [3] |

| Florfenicol | Pasteurella multocida | Resistant Strains: >8 | [3] |

| Florfenicol + this compound (Synergistic) | Pasteurella multocida | MIC of Florfenicol reduced by up to 1/8 | [5] |

| Florfenicol + this compound (Synergistic) | Methicillin-Susceptible S. aureus (MSSA) | MIC of Florfenicol reduced by up to 1/16 with 1/2 MIC of this compound | [4] |

| Florfenicol + this compound (Synergistic) | Methicillin-Resistant S. aureus (MRSA) | MIC of Florfenicol reduced by up to 1/16 with 1/2 MIC of this compound | [4] |

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives and Combinations.

| Derivative | Bacterial Strain | IC50 (µM) | Reference |

| Chloramphenicol-Polyamine Conjugate (34) | E. coli (CAM-resistant) | Comparable or superior to Chloramphenicol | [1] |

| Chloramphenicol-Polyamine Conjugate (35) | E. coli (CAM-resistant) | Comparable or superior to Chloramphenicol | [1] |

Table 2: 50% Inhibitory Concentration (IC50) of Novel Chloramphenicol/Thiamphenicol Analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of novel this compound derivatives.

Synthesis of Florfenicol from this compound

This protocol is adapted from established synthetic routes.[8][9]

Materials:

-

This compound

-

Thionyl chloride

-

Pyridine

-

Potassium fluoride

-

18-crown-6

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium bicarbonate

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Chlorination of the C-3 Hydroxyl Group:

-

Dissolve this compound in a mixture of pyridine and DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride dropwise while maintaining the temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting chlorinated intermediate by silica gel column chromatography.

-

-

Fluorination:

-

Dissolve the chlorinated intermediate in DMF.

-

Add potassium fluoride and a catalytic amount of 18-crown-6.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) and stir for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the final product, florfenicol, by silica gel column chromatography.

-

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

This compound derivative stock solution

-

Sterile saline (0.85%)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of the this compound derivative in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of compounds on mammalian cell lines.[10][11][13]

Materials:

-

Mammalian cell line (e.g., HeLa, HepG2)

-

96-well cell culture plates

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivative in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound derivatives and the general workflow for their discovery and development.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Caption: Inhibition of bacterial protein synthesis by this compound derivatives.

Experimental Workflow for Novel this compound Derivative Development

Caption: A generalized workflow for the discovery and development of novel this compound derivatives.

Conclusion

The development of novel this compound derivatives represents a viable strategy in the ongoing battle against antimicrobial resistance. By understanding the structure-activity relationships, employing robust experimental protocols for synthesis and evaluation, and leveraging synergistic combinations, researchers can unlock the full potential of this versatile antibiotic scaffold. This guide provides a foundational framework for scientists and drug development professionals to advance the exploration of next-generation this compound-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. biologydiscussion.com [biologydiscussion.com]

- 3. microbenotes.com [microbenotes.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. WO1994014764A1 - Asymmetric process for preparing florfenicol, this compound, chloramphenicol and oxazoline intermediates - Google Patents [patents.google.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. genemod.net [genemod.net]

Thiamphenicol as a Tool for Studying Ribosomal Function: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Thiamphenicol, a derivative of chloramphenicol, serves as a potent and specific inhibitor of bacterial protein synthesis.[1] Its primary mechanism involves binding to the 50S ribosomal subunit and obstructing the peptidyl transferase center (PTC), thereby preventing peptide bond formation.[1][2] Unlike its predecessor, this compound has been associated with a lower risk of aplastic anemia, making it a valuable compound in certain therapeutic contexts and a safer tool for laboratory research.[3] This guide details the molecular mechanism of this compound, presents its quantitative inhibitory properties, and provides in-depth protocols for its application in studying ribosomal dynamics, including context-specific stalling and structural analysis.

Mechanism of Action

This compound is a bacteriostatic antibiotic that halts bacterial growth by inhibiting protein synthesis.[2][4] Its action is highly specific to the bacterial 70S ribosome, with minimal effect on eukaryotic 80S ribosomes, providing a basis for its selective toxicity.[1]

Binding to the 50S Ribosomal Subunit

The primary target of this compound is the 50S subunit of the bacterial ribosome.[1][2] It binds within the peptidyl transferase center (PTC), a critical region responsible for catalyzing peptide bond formation.[5][6] The binding site is located in a crevice within the 23S rRNA, specifically at the A-site, where the aminoacyl-tRNA (aa-tRNA) is supposed to bind.[6][7] Structural studies on the related compound chloramphenicol show interactions with conserved nucleotides such as A2451 and C2452.[6][7] By occupying this space, this compound physically obstructs the correct positioning of the aminoacyl moiety of the incoming aa-tRNA, thereby inhibiting the elongation step of translation.[2][6]

Inhibition of Peptidyl Transferase Activity

By binding to the A-site of the PTC, this compound directly inhibits the crucial peptidyl transferase reaction.[1][8] This enzymatic activity, intrinsic to the 23S rRNA, is responsible for transferring the nascent polypeptide chain from the P-site tRNA to the amino acid carried by the A-site tRNA.[6] this compound's presence prevents the proper alignment of the substrates, effectively stalling the ribosome and leading to a halt in protein elongation.[1][2]

Caption: this compound binds the A-site, blocking peptidyl transferase.

Context-Specific Inhibition

Contrary to the view that this compound and chloramphenicol are universal inhibitors, their action is highly context-specific.[9] The efficiency of translation arrest depends critically on the amino acid sequence of the nascent polypeptide chain within the ribosome's exit tunnel.[9][10]

-

Inhibition-Prone Contexts: Inhibition is most potent when the nascent peptide has an alanine residue in its penultimate position (the P-site tRNA). Serine and threonine in this position also promote stalling, but to a lesser extent.[9][11] Structural studies suggest the side chains of these residues can form stabilizing interactions with the bound antibiotic, increasing its affinity and inhibitory effect.[11][12]

-